molecular formula C15H22N2O2 B117681 4'-Hydroxymepivacaine CAS No. 616-66-0

4'-Hydroxymepivacaine

Cat. No. B117681
CAS RN: 616-66-0
M. Wt: 262.35 g/mol
InChI Key: FBFWYQLEUFLRTK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4’-Hydroxymepivacaine consists of a piperidine ring attached to a carboxamide group and a dimethylphenyl group . The presence of the hydroxy group at the 4’ position differentiates it from mepivacaine .


Chemical Reactions Analysis

While specific chemical reactions involving 4’-Hydroxymepivacaine are not available, it’s known that mepivacaine undergoes biliary conversion and renal excretion . More research is needed to understand the specific chemical reactions of 4’-Hydroxymepivacaine.

Scientific Research Applications

Pharmacological Effects and Metabolism

  • Pharmacological Effects in Equine Medicine : Mepivacaine, closely related to 4'-Hydroxymepivacaine, is extensively used in equine medicine. Its pharmacological effects and relationship to analytical findings have been studied, particularly focusing on its use as a local anesthetic and its classification as a Class 2 foreign substance in horse racing (Harkins et al., 1999).
  • Metabolism in Human Hepatic Cytochrome P450 : The metabolism of ropivacaine, a compound similar to 4'-Hydroxymepivacaine, by human hepatic Cytochrome P450 has been researched. This study is crucial for understanding how the body processes these local anesthetics (Oda et al., 1995).

Application in Medical Procedures

  • Use in Surgical Procedures : The application of bupivacaine, another closely related compound, in various surgical, obstetrical, diagnostic, or therapeutic procedures has been reviewed, highlighting its efficacy and onset of anesthesia (Moore et al., 1978).
  • Continuous Femoral Block for Postoperative Pain : The use of modified continuous femoral block with bupivacaine for postoperative pain management after total knee arthroplasty demonstrates the potential for similar applications with 4'-Hydroxymepivacaine (Ganapathy et al., 1999).

Transdermal Delivery and Enhanced Action

  • Transdermal Application : Studies on transdermal application of bupivacaine-loaded poly(acrylamide(A)-co-monomethyl itaconate) hydrogels indicate the possibility of similar delivery methods for 4'-Hydroxymepivacaine (Blanco et al., 2003).
  • Enhanced Local Anesthetic Action : Research on mepivacaine from bioadhesive gels for enhanced local anesthetic action suggests a pathway for enhancing the efficacy of 4'-Hydroxymepivacaine in similar formulations (Cho et al., 2011).

Innovative Formulations and Applications

  • Liposome Bupivacaine for Postsurgical Analgesia : The development of liposome bupivacaine for postsurgical pain management offers insights into potential new formulations for 4'-Hydroxymepivacaine (Baxter et al., 2013).
  • Lipid Nanocapsules for Transdermal Delivery : The study on ropivacaine in lipid nanocapsules for transdermal delivery opens up avenues for similar delivery systems for 4'-Hydroxymepivacaine (Zhai et al., 2016).

properties

IUPAC Name

N-(4-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-8-12(18)9-11(2)14(10)16-15(19)13-6-4-5-7-17(13)3/h8-9,13,18H,4-7H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFWYQLEUFLRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2CCCCN2C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169829
Record name N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxymepivacaine

CAS RN

616-66-0
Record name N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Hydroxymepivacaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYMEPIVACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWC0AEA94B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RG Moore, J Thomas, EJ Triggs, DB Thomas… - European Journal of …, 1978 - Springer
… The calibration graphs were linear over the range 0.5 to 5 gg for both 3- and 4hydroxymepivacaine in urine. Urine was also assayed for 3- and 4-hydroxymepivacaine after acid hydrol…
Number of citations: 21 link.springer.com
MAM Simon, TB Vree, MJM Gielen… - The Scientific World …, 2002 - hindawi.com
… Mepivacaine is oxidised into 4-hydroxymepivacaine, and N-dealkylated into 2,6-pipecoloxylidide (PPX). The elimination of mepivacaine is monoexponential, with at1/2b of 4.78 ± 2.38 h…
Number of citations: 8 www.hindawi.com
DA Cowan, E Houghton, S Jickells - Clarke's Analytical Forensic …, 2013 - books.google.com
… Examples may include the detection of 3’— and 4’—hydroxymepivacaine, major metabolites of the local anaesthetic mepivacaine, or nordiazepam after diazepam administration. …
Number of citations: 2 books.google.com
藤森貢 - 日本臨床麻酔学会誌, 1996 - jstage.jst.go.jp
今回, 小 坂二度見記念特別講演のご指名 を受けたことを光栄に存 じてお ります. 本 講演では麻酔科医の大きな使命である疹痛除去を局所麻酔の分野より述べ, 先 人の努力 と私 どもの教室での…
Number of citations: 5 www.jstage.jst.go.jp

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